molecular formula C15H14N4O2S2 B2600170 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2320643-18-1

6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2600170
CAS No.: 2320643-18-1
M. Wt: 346.42
InChI Key: IKKFRGXJGAHVSN-UHFFFAOYSA-N
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Description

6-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a synthetic small molecule of significant interest in oncology research, designed as a potential dual inhibitor of the BRAF and VEGFR-2 kinases . The molecular architecture incorporates a benzothiazole scaffold, recognized as a privileged structure in anticancer agent development, which is linked to a 1,3,4-thiadiazole moiety via a piperidine carbonyl linker . This specific design mimics structural features of known multi-kinase inhibitors and is intended to target key enzymes involved in tumor progression and angiogenesis . Recent scientific studies on closely related benzothiazole-1,3,4-thiadiazole hybrids have demonstrated promising in vitro antitumor cytotoxicity against a panel of human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) . The proposed mechanism of action for this class of compounds involves the inhibition of pivotal kinase signaling pathways. By potentially blocking the activity of BRAF (a key player in the RAS-RAF-MEK-ERK cell proliferation pathway) and VEGFR-2 (a primary regulator of tumor angiogenesis), this compound may impede both uncontrolled cancer cell growth and the development of new blood vessels that supply tumors . Molecular modeling analyses suggest that such compounds can bind to the ATP-binding sites of both targets, forming critical hydrogen bonds and hydrophobic interactions compatible with effective enzyme inhibition . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers exploring targeted cancer therapies, kinase inhibitor profiling, and structure-activity relationship (SAR) studies in medicinal chemistry will find this compound particularly valuable.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-14(10-1-2-12-13(7-10)22-8-16-12)19-5-3-11(4-6-19)21-15-18-17-9-23-15/h1-2,7-9,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFRGXJGAHVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine and benzothiazole precursors. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the formation of the benzothiazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the heterocyclic rings, leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant antiviral activities. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various viruses, including Dengue virus (DENV) and Tobacco mosaic virus (TMV). In one study, a derivative demonstrated an EC50 value of 7.2 ± 0.3 μM against DENV, highlighting the potential of thiadiazole derivatives in antiviral drug development .

Anticancer Activity

The benzothiazole scaffold has been extensively studied for its anticancer properties. Various benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation across different cancer types. For example, compounds similar to 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole were evaluated in vitro against cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HCT-116 (colon). Results indicated moderate to high antiproliferative activity with IC50 values ranging from 3.97 to 33.14 μM .

Case Study 1: Antiviral Efficacy

A study published in MDPI evaluated various thiadiazole derivatives for their antiviral efficacy against TMV. One compound demonstrated a significant curative effect with a CE (%) of 49.9 ± 6.3 against TMV, underscoring the potential application of thiadiazoles in agricultural virology .

Case Study 2: Anticancer Activity

In a comparative study focusing on new benzothiazole derivatives, researchers conducted antiproliferative assays on multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/Cancer TypeIC50/EC50 ValueReference
AntiviralDengue VirusEC50 = 7.2 ± 0.3 μM
AntiviralTobacco Mosaic VirusCE (%) = 49.9 ± 6.3
AnticancerLiver Cancer (HepG2)IC50 = 3.97 – 33.14 μM
AnticancerBreast Cancer (MCF-7)IC50 = variable
AnticancerColon Cancer (HCT-116)IC50 = variable

Mechanism of Action

The mechanism of action of 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological profiles:

Compound Structural Features Biological Activity Key Findings
6-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole Benzothiazole + piperidine-thiadiazole Potential CNS activity Structural similarity to donepezil analogues suggests cholinesterase inhibition .
N-(4-(Benzothiazole-2-yl)phenyl) substituted benzenesulfonamides Benzothiazole + sulfonamide linker + substituted aryl Anticonvulsant Meta-substituted derivatives showed higher activity than para-substituted .
2-[4-(Dimethylamino)phenyl]-6-iodobenzothiazole Benzothiazole + iodinated aryl + dimethylamino Alzheimer’s diagnostics/therapy Binds amyloid plaques; iodine enhances imaging properties .
5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole Thiadiazole + piperidine-ethylamino Cholinesterase inhibition Moderate activity compared to donepezil; ethyl-N-benzyl-piperidinyl chain critical .
Pyrimido[2,1-b][1,3]benzothiazole derivatives Fused pyrimidine-benzothiazole + cyano/methylthio Anti-inflammatory Substitutions at C2 and C3 modulate potency; methylthio enhances bioavailability .

Pharmacokinetic Considerations

  • Lipophilicity : The piperidine-thiadiazole group in the target compound may balance hydrophilicity and lipophilicity, enhancing bioavailability compared to highly polar sulfonamides .

Biological Activity

6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}N5_5O2_2S2_2
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 2176270-15-6

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results. For instance, studies have demonstrated that similar thiadiazole derivatives possess antibacterial activity comparable to established antibiotics .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. A study highlighted the anti-inflammatory effects of related compounds in the same class, suggesting that modifications in the thiadiazole structure can enhance these properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of thiadiazole derivatives indicate that they may induce apoptosis in cancer cells. Specifically, compounds similar to this compound have been shown to inhibit tumor growth in various cancer models. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

In a study published by Moise et al., new thiadiazole derivatives were synthesized and evaluated for their biological activities. The study reported that certain derivatives exhibited significant anti-inflammatory and antimicrobial activities when tested against standard pathogens . The findings underscore the potential of modifying the piperidine and thiadiazole moieties to enhance biological efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis conducted on various thiadiazole derivatives revealed that specific substitutions on the benzothiazole ring could significantly affect biological activity. For instance, compounds with electron-withdrawing groups showed improved anticancer properties compared to those without such modifications . This highlights the importance of molecular design in developing effective therapeutic agents.

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